molecular formula C19H22BrNO4S B5319185 4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine;oxalic acid

4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine;oxalic acid

Cat. No.: B5319185
M. Wt: 440.4 g/mol
InChI Key: MUYGJJABZRYUQV-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine;oxalic acid is a complex organic compound that combines a piperidine ring with a benzyl group and a bromothiophene moiety The addition of oxalic acid forms a salt, enhancing its stability and solubility

Properties

IUPAC Name

4-benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNS.C2H2O4/c18-16-11-17(20-13-16)12-19-8-6-15(7-9-19)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-5,11,13,15H,6-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYGJJABZRYUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CS3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring is known to interact with neurotransmitter receptors, which could explain its potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Lacks the bromothiophene moiety, making it less versatile in terms of chemical reactivity.

    1-Benzyl-4-(2-thienyl)piperidine:

    4-Benzyl-1-(2-thienylmethyl)piperidine: Similar but with a different substitution pattern on the thiophene ring.

Uniqueness

4-Benzyl-1-[(4-bromothiophen-2-yl)methyl]piperidine is unique due to the presence of the bromothiophene moiety, which allows for further functionalization and a broader range of applications. The combination of the piperidine ring with the benzyl and bromothiophene groups also enhances its potential interactions with biological targets, making it a valuable compound for research and development.

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